molecular formula C23H24BrN3O2 B2841437 N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921509-97-9

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2841437
CAS No.: 921509-97-9
M. Wt: 454.368
InChI Key: JPHZVJMSDZYECA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic small molecule designed for oncology research, integrating a quinoline pharmacophore known for significant biological activity. The quinoline scaffold is a privileged structure in medicinal chemistry, extensively investigated for its diverse pharmacological properties, particularly in anticancer applications . Its core framework is crucial for synthesizing new pharmaceutical substances and facilitates the development of innovative drugs with significant therapeutic potential . The structural architecture of this compound suggests its primary research value lies in its potential to inhibit key oncogenic drivers. The molecule features a quinoline core, a heterocycle commonly found in compounds that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a prime therapeutic target due to its pivotal role in driving uncontrolled cell growth and survival across numerous cancer types . Furthermore, the incorporation of the 3-methylpiperidine moiety may enhance the molecule's pharmacokinetic properties and target selectivity. This compound is strictly for research applications in a controlled laboratory environment. It is intended for in vitro and in silico studies to investigate its mechanisms of action, efficacy, and safety profile. All our products are For Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHZVJMSDZYECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties supported by relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromophenyl group, a piperidine moiety, and a quinoline derivative. Its molecular formula is C24H22BrN4O2C_{24}H_{22}BrN_4O_2, with a molecular weight of 497.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Compound Target Activity Reference
D1BacteriaStrong
D6CancerHigh

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, compounds with similar structures have shown efficacy against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay is commonly used to evaluate the cytotoxic effects, revealing that certain derivatives can significantly inhibit cancer cell proliferation.

Assay Type Cell Line IC50 Value Reference
SRB AssayMCF715 µM
Apoptosis AnalysisMDA-MB-231Synergistic

Molecular docking studies suggest that the compound interacts with specific receptors or enzymes critical for microbial growth and cancer cell survival. For example, binding affinity studies indicate that these compounds may inhibit key enzymes involved in DNA replication or protein synthesis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    A study conducted on various derivatives demonstrated that those containing bromine and piperidine groups exhibited enhanced antimicrobial activity. The study utilized a turbidimetric method for quantifying bacterial growth inhibition, confirming the importance of structural features in determining bioactivity.
  • Anticancer Mechanism Exploration
    In vitro studies on MCF7 cells revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. This suggests a potential for developing targeted therapies based on this compound's structure.
  • Structure-Activity Relationship (SAR) Analysis
    A comprehensive SAR analysis indicated that modifications to the piperidine and quinoline moieties significantly affect the biological activity. The presence of electron-withdrawing groups, such as bromine, enhances the potency against cancer cells and pathogens.

Comparison with Similar Compounds

Key Structural Differences :

  • Heterocyclic Core: The target compound’s quinoline core differs from pyridazinone () or thiophene (), altering π-π stacking and hydrogen-bonding capabilities.
  • Substituents: The 3-methylpiperidinyl group introduces conformational rigidity and basicity, contrasting with the methoxybenzyl group in pyridazinone derivatives, which enhances hydrophobicity .
  • Halogenation: The 4-bromophenyl group is shared with some analogues, but dibrominated quinolines () exhibit distinct electronic profiles due to increased electron-withdrawing effects.

Crystallographic and Conformational Analysis

Crystal structures of related compounds highlight critical packing interactions:

  • Intramolecular Interactions : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit C–H···O intramolecular hydrogen bonds, stabilizing planar conformations . The target compound’s methylpiperidinyl group may impose torsional strain, reducing planarity compared to simpler acetamides.
  • Intermolecular Packing : Hydrogen bonding (N–H···O) and halogen interactions (C–Br···π) are common in bromophenyl derivatives (), influencing solubility and melting points .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step organic reactions, typically starting with coupling a bromophenylacetamide core to a quinoline-piperidine moiety. Key steps include nucleophilic substitution and amide bond formation. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 80–120°C, and catalysts like EDCI for amidation) are critical for yield optimization. Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradients) and validation by HPLC (>95% purity) are essential .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C): Assign peaks for the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons), quinoline protons (δ 8.2–8.8 ppm), and piperidine methyl group (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol) and isotopic pattern matching the bromine atom .
  • X-ray Crystallography (if crystalline): Resolve intramolecular interactions (e.g., hydrogen bonding) to validate spatial arrangement .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Answer : Screen against target receptors (e.g., GPCRs, kinases) using:

  • In vitro binding assays (radioligand displacement or fluorescence polarization).
  • Enzyme inhibition studies (IC₅₀ determination via kinetic assays).
  • Cell viability assays (MTT or ATP-lite) for cytotoxicity profiling. Prioritize structural analogs with known activity (e.g., quinoline-based inhibitors in ) as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Answer : Systematically modify substituents:

  • Piperidine ring : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to assess steric effects on receptor binding .
  • Quinoline oxygen linker : Test ether vs. thioether linkages for metabolic stability .
  • Bromophenyl group : Substitute with electron-withdrawing groups (e.g., nitro) to modulate electronic properties. Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .

Q. What computational strategies can predict its pharmacokinetic properties and toxicity?

  • Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (target <5), CYP450 inhibition, and blood-brain barrier permeability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., acetamide carbonyl for hydrolysis susceptibility) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo studies?

  • Answer :

  • Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution (LC-MS/MS) to identify metabolic instability or poor absorption .
  • Metabolite Identification : Use hepatocyte incubation + HRMS to detect active/inactive metabolites influencing in vivo results .
  • Dose-Response Reassessment : Adjust dosing regimens in animal models to account for species-specific differences in enzyme expression .

Methodological Considerations

Q. What analytical techniques are critical for ensuring batch-to-batch consistency during scale-up?

  • Answer :

  • HPLC-PDA : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates).
  • DSC/TGA : Assess thermal stability (decomposition >200°C preferred).
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. How can crystallography data inform formulation development?

  • Answer : Crystal lattice parameters (e.g., hydrogen-bonding networks) guide salt selection (e.g., hydrochloride vs. mesylate) to enhance solubility. Polymorph screening (via solvent recrystallization) ensures selection of the most stable form .

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